molecular formula C11H24N2O2 B1646597 TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE

TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE

Cat. No.: B1646597
M. Wt: 216.32 g/mol
InChI Key: AJTOOLDEHFANMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a methylpropylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(ethylamino)-2-methylpropylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(ethylamino)-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(ethylamino)-2-methylpropylcarbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product . The use of flow microreactors also enhances the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 2-(ethylamino)-2-methylpropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylamino)ethylcarbamate
  • Tert-butyl 2-(ethylamino)ethylcarbamate
  • Tert-butyl 2-(methylamino)-2-methylpropylcarbamate

Uniqueness

TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE is unique due to the presence of both the ethylamino and methylpropylcarbamate groups, which provide distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances the compound’s stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[2-(ethylamino)-2-methylpropyl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-7-13-11(5,6)8-12-9(14)15-10(2,3)4/h13H,7-8H2,1-6H3,(H,12,14)

InChI Key

AJTOOLDEHFANMG-UHFFFAOYSA-N

SMILES

CCNC(C)(C)CNC(=O)OC(C)(C)C

Canonical SMILES

CCNC(C)(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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